4-(4-Bromo-2-chlorophenyl)pyrrolidin-2-one
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Overview
Description
4-(4-Bromo-2-chlorophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a pyrrolidin-2-one ring substituted with a 4-bromo-2-chlorophenyl group. Pyrrolidinones are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 4-(4-Bromo-2-chlorophenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone . This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure the desired product is formed efficiently.
Chemical Reactions Analysis
4-(4-Bromo-2-chlorophenyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(4-Bromo-2-chlorophenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Researchers investigate its potential therapeutic applications, particularly in drug discovery and development.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2-chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
4-(4-Bromo-2-chlorophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
4-(4-Chlorophenyl)pyrrolidin-2-one: This compound lacks the bromine atom and has different chemical properties and biological activities.
4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline: This compound has a different substitution pattern and exhibits distinct chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C10H9BrClNO |
---|---|
Molecular Weight |
274.54 g/mol |
IUPAC Name |
4-(4-bromo-2-chlorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9BrClNO/c11-7-1-2-8(9(12)4-7)6-3-10(14)13-5-6/h1-2,4,6H,3,5H2,(H,13,14) |
InChI Key |
VHUJPFCIPRNDBR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
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